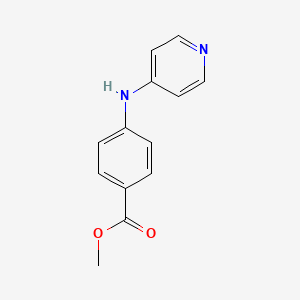

Methyl 4-(4-pyridinylamino)benzoate

Description

Methyl 4-(4-pyridinylamino)benzoate is a benzoate ester derivative featuring a pyridinylamino substituent at the 4-position of the benzene ring.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 4-(pyridin-4-ylamino)benzoate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15) |

InChI Key |

XGTXQRZATYTPEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(pyridin-4-yl)amino]benzoate typically involves the reaction of 4-aminopyridine with methyl 4-aminobenzoate under specific conditions. One common method includes:

Starting Materials: 4-aminopyridine and methyl 4-aminobenzoate.

Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Methyl 4-(4-pyridinylamino)benzoate differs from analogs in the C1–C7 series (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) by the absence of a quinoline-piperazine-carbonyl moiety. Instead, its pyridinylamino group provides a simpler aromatic system. Key differences include:

- Molecular Weight: The target compound (estimated molecular formula: $ \text{C}{13}\text{H}{12}\text{N}2\text{O}2 $, molecular weight ~228.25 g/mol) is lighter than C1–C7 derivatives (e.g., C1: $ \text{C}{28}\text{H}{24}\text{N}4\text{O}3 $, MW 472.52 g/mol) due to the lack of a bulky quinoline-piperazine substituent .

- Solubility: Quinoline-containing analogs (C1–C7) may exhibit reduced aqueous solubility compared to this compound, as the pyridinylamino group is less hydrophobic than a halogenated quinoline system (e.g., C3 with a 4-chlorophenyl group) .

Comparison with Pyridinium Benzoate Adducts

Crystal structures of pyridinium-benzoate adducts, such as 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate, highlight the role of ionic interactions in stabilizing such systems. In contrast, this compound is a neutral ester, which may reduce its propensity for ionic crystal packing but enhance membrane permeability in biological contexts .

Stereochemical and Functional Group Analogues

(S)-Methyl 4-(1-aminoethyl)benzoate (MW 179.22 g/mol) shares the benzoate ester core but replaces the pyridinylamino group with a chiral aminoethyl substituent.

Table 1: Comparative Data for this compound and Analogs

Biological Activity

Methyl 4-(4-pyridinylamino)benzoate, also known as methyl 4-(pyridin-4-yl)benzoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article presents a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHN\O

- Molecular Weight : 225.23 g/mol

- CAS Number : 5152686

The compound features a benzoate moiety linked to a pyridine ring, which is crucial for its biological interactions.

Anticancer Properties

This compound has shown significant promise in cancer research. Its derivatives are being explored for their role as potential antileukemic agents. The compound serves as an intermediate in the synthesis of nilotinib, a well-known tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML).

Key Findings:

- Mechanism of Action : The compound targets neoplastic stem cells and interferes with key signaling pathways involved in cancer progression.

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including HL-60 (acute promyelocytic leukemia) and MCF-7 (breast cancer) cells. For instance, one derivative showed an IC value of 0.57 µM against HL-60 cells, indicating potent anticancer activity .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest its effectiveness against Gram-positive bacteria . This aspect is particularly relevant in the context of developing new antimicrobial agents to combat antibiotic resistance.

Antimicrobial Activity Table:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| This compound | Bacillus cereus | Moderate |

| Escherichia coli | Low |

Case Studies

-

Clinical Relevance in CML Treatment :

- A study highlighted the role of this compound as an intermediate in synthesizing nilotinib. The compound's derivatives were tested for their ability to inhibit BCR-ABL fusion protein activity, critical in CML.

- Cytotoxicity Assessment :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-pyridinylamino)benzoate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. Starting materials like methyl 4-(bromomethyl)benzoate (a brominated precursor) react with 4-aminopyridine under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours). Post-synthesis purification employs column chromatography or recrystallization. Key intermediates should be monitored using TLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (using SHELXL or SIR97 ) for 3D structural elucidation.

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹).

Q. How should researchers handle hazardous intermediates like bromomethyl derivatives during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. First aid for skin/eye exposure: flush with water for 15+ minutes and seek medical consultation .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved when using different refinement tools?

- Methodological Answer : Compare refinement outputs from SHELXL (robust for small molecules) and SIR97 (automated direct methods). Validate using residual factors (R₁, wR₂) and check for overfitting. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in bond lengths/angles.

Q. What experimental strategies optimize reaction yield and purity for scale-up synthesis?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) for biphasic systems.

- Purity control : Employ HPLC (C18 columns, acetonitrile/water gradient) to monitor byproducts .

Q. How to design experiments for analyzing structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Synthesize analogs (e.g., pyridinyl or benzoate modifications) and test against biological targets (e.g., kinases).

- Use molecular docking (AutoDock Vina) to predict binding affinities.

- Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How to address contradictions between HPLC purity assessments and NMR integration data?

- Methodological Answer :

- HPLC : Check column selectivity and mobile phase composition.

- NMR : Ensure full relaxation delays (5×T₁) for quantitative analysis.

- Cross-validation : Use spiked samples or orthogonal methods (LC-MS) to identify co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.